Rhodinyl formate
Overview
Description
Rhodinyl formate is a flavor ingredient and belongs to the class of organic compounds known as fatty alcohol esters . It is used in the food industry and is recognized as safe by the FDA . It is also used as a fragrance in cosmetics .
Molecular Structure Analysis
Rhodinyl formate has a molecular formula of C11H20O2 . It belongs to the class of organic compounds known as fatty alcohol esters . The molecular structure contains a total of 32 bonds, including 12 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, and 1 ester (aliphatic) .
Physical And Chemical Properties Analysis
Rhodinyl formate has a density of 0.9±0.1 g/cm3, a boiling point of 242.5±19.0 °C at 760 mmHg, and a flash point of 93.3±12.1 °C . It has a molar refractivity of 54.5±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 209.1±3.0 cm3 .
Scientific Research Applications
Photocatalytic Carbon Dioxide Reduction : Rhodium-based catalysts, including Rhodinyl formate, have been used for the photocatalytic reduction of carbon dioxide. This process results in the production of formate, which is valuable in fuel cell technologies and as a hydrogen storage compound. The integration of these catalysts within metal-organic frameworks (MOFs) has shown increased stability and selectivity, as well as recyclability without loss of activity, making them promising for sustainable carbon dioxide conversion (Chambers et al., 2015).
Cascade Processes in Organic Synthesis : Formate, especially when used in conjunction with rhodium catalysts, serves as a condensed CO source for tandem formate decarbonylation and carbonylative cyclization reactions. This cooperative process, catalyzed by a rhodium-(S)-xyl-BINAP complex, is significant in organic synthesis, enabling the enantioselective production of cyclopentenone adducts (Lee et al., 2007).
Formate Dehydrogenase Activity : The formate dehydrogenase from Rhodobacter capsulatus, an oxygen-tolerant and NAD+-dependent enzyme, can catalyze the reduction of CO2 to formate. This activity is critical in biochemical pathways and potential carbon dioxide conversion applications (Hartmann & Leimkühler, 2013).
Hydrogen Photoproduction Enhancement : The application of a cyclopentadienyl rhodium catalyst derivatized with pyrene, in combination with reduced graphene oxide, has been shown to enhance hydrogen photoproduction. This process uses formate and platinum nanoparticles, demonstrating the role of Rhodinyl formate in improving photocatalytic hydrogen production (Park et al., 2015).
Hydrogenation of CO2 : Rhodium catalysts have been used in the hydrogenation of CO2 to produce formate ions. This process is influenced by various factors such as catalyst reduction temperature, reaction temperature, and pressure. The formation of surface species like carbonyls, formates, and carbonates on the rhodium surface during this reaction is a significant aspect of this application (Anderson & Khader, 1996).
properties
IUPAC Name |
3,7-dimethyloct-7-enyl formate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h9,11H,1,4-8H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBKZHMLQXCNCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=C)C)CCOC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861809 | |
Record name | 7-Octen-1-ol, 3,7-dimethyl-, 1-formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90861809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to slightly yellow liquid/leafy, rose-like odour | |
Record name | Rhodinyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/285/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 2 ml 80% alcohol gives clear soln (in ethanol) | |
Record name | Rhodinyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/285/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.901-0.908 | |
Record name | Rhodinyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/285/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Rhodinyl formate | |
CAS RN |
141-09-3 | |
Record name | 7-Octen-1-ol, 3,7-dimethyl-, 1-formate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Octen-1-ol, 3,7-dimethyl-, 1-formate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Octen-1-ol, 3,7-dimethyl-, 1-formate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 7-Octen-1-ol, 3,7-dimethyl-, 1-formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90861809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rhodinyl formate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.961 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Rhodinyl formate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037185 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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